molecular formula C5H3Br2F3N2 B12510484 4,5-Dibromo-1-methyl-2-(trifluoromethyl)-1H-imidazole

4,5-Dibromo-1-methyl-2-(trifluoromethyl)-1H-imidazole

Cat. No.: B12510484
M. Wt: 307.89 g/mol
InChI Key: VSGTYAOQCPYMEP-UHFFFAOYSA-N
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Description

4,5-Dibromo-1-methyl-2-(trifluoromethyl)-1H-imidazole is a versatile and valuable multi-substituted imidazole building block designed for advanced research and development, particularly in the field of medicinal chemistry. Its structure incorporates bromine atoms at the 4 and 5 positions, which serve as excellent handles for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create a diverse array of more complex molecular architectures . The presence of the electron-withdrawing trifluoromethyl group is a significant feature, as this moiety is known to enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after group in the design of bioactive compounds and pharmaceuticals . The imidazole ring system itself is a privileged scaffold in drug discovery, found in a wide range of therapeutic agents . This specific compound is part of a class of molecules that are instrumental in the synthesis of novel molecular hybrids and conjugates, a modern strategy aimed at overcoming antibiotic resistance and developing new anti-infective agents . Furthermore, substituted imidazoles are investigated for their potential in various other therapeutic areas, including antitumor, antiviral, and anti-inflammatory applications . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures. The high halogen content also makes this compound a potential intermediate in materials science. Researchers can leverage this synthon to explore structure-activity relationships and develop new chemical entities for a multitude of scientific applications.

Properties

Molecular Formula

C5H3Br2F3N2

Molecular Weight

307.89 g/mol

IUPAC Name

4,5-dibromo-1-methyl-2-(trifluoromethyl)imidazole

InChI

InChI=1S/C5H3Br2F3N2/c1-12-3(7)2(6)11-4(12)5(8,9)10/h1H3

InChI Key

VSGTYAOQCPYMEP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=C1C(F)(F)F)Br)Br

Origin of Product

United States

Biological Activity

4,5-Dibromo-1-methyl-2-(trifluoromethyl)-1H-imidazole is a heterocyclic compound that belongs to the imidazole family, characterized by the presence of bromine and trifluoromethyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This article reviews the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C4_4H3_3Br2_2F3_3N2_2, with a molecular weight of approximately 274.88 g/mol. The structure features two bromine atoms and one trifluoromethyl group attached to the imidazole ring, which significantly influences its chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study on related compounds revealed that the presence of halogen substituents enhances antibacterial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action is thought to involve disruption of bacterial cell membranes or interference with essential metabolic pathways.

CompoundActivityTarget
This compoundAntibacterialMRSA
2-Trifluoromethyl-1H-imidazoleAntibacterialVarious strains

Anticancer Activity

The anticancer potential of imidazole derivatives has been widely studied. In vitro assays have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, a related study reported IC50_{50} values for certain derivatives ranging from 0.72 µM to 8.4 µM against these cell lines . The presence of electron-withdrawing groups like trifluoromethyl enhances the cytotoxic effects.

CompoundCell LineIC50_{50} (µM)
This compoundMCF-7TBD
Related CompoundA5498.4

Enzyme Inhibition

The mechanism by which this compound exerts its biological effects may also involve enzyme inhibition. Imidazole derivatives are known to interact with various enzymes due to their ability to mimic substrate structures or bind to active sites. This interaction can lead to modulation of biochemical pathways critical for cell survival and proliferation.

Case Study 1: Antibacterial Efficacy

A study explored the antibacterial efficacy of various imidazole derivatives against MRSA. The results indicated that compounds with multiple halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts. Specifically, the introduction of bromine and trifluoromethyl groups was found to significantly improve antibacterial potency.

Case Study 2: Anticancer Properties

In another investigation focusing on anticancer properties, researchers synthesized a series of imidazole derivatives and evaluated their cytotoxicity against several cancer cell lines. The study found that modifications at the C-2 position (as seen in this compound) led to improved selectivity and potency against cancer cells while minimizing toxicity to normal cells.

The biological activity of this compound can be attributed to its structural features:

  • Bromine Substituents: Enhance lipophilicity and facilitate membrane penetration.
  • Trifluoromethyl Group: Increases electron-withdrawing capacity, enhancing binding affinity to biological targets.

These features contribute to the compound's ability to modulate various biological processes effectively.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C7H6Br2F3N2C_7H_6Br_2F_3N_2 and a molecular weight of approximately 295.96 g/mol. Its structure features two bromine atoms at the 4 and 5 positions of the imidazole ring, along with a trifluoromethyl group at the 2 position. This unique configuration contributes to its reactivity and biological activity.

Chemistry

In the field of chemistry, 4,5-Dibromo-1-methyl-2-(trifluoromethyl)-1H-imidazole serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it valuable in the development of new materials and ligands for coordination chemistry.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescription
Synthesis of LigandsUsed as an intermediate for creating ligands in coordination compounds.
PolymerizationPotential use in synthesizing polymeric materials with specific properties.
FunctionalizationCan be modified to introduce various functional groups for targeted applications.

Biology

Research into the biological activities of this compound has revealed its potential as an enzyme inhibitor. The presence of bromine atoms allows it to form covalent bonds with nucleophilic sites on proteins, which may inhibit their activity.

Case Study: Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus<100 µg/mL
Escherichia coli<125 µg/mL
Pseudomonas aeruginosa<150 µg/mL

These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria, suggesting its potential for development into new antimicrobial therapies.

Medicine

The compound's unique structure has led to investigations into its medicinal properties. It has been explored for its potential in treating inflammatory diseases and as an analgesic agent.

Case Study: Anti-inflammatory Activity

A series of experiments evaluated the anti-inflammatory effects of imidazole derivatives, including variations of this compound. Results indicated that certain derivatives significantly reduced inflammation markers in vitro.

Table 3: Anti-inflammatory Activity Evaluation

CompoundInhibition Percentage (%) at 100 mg/kg b.w.
Compound A89%
Compound B100%

These findings suggest that modifications to the imidazole structure could enhance its therapeutic efficacy.

Comparison with Similar Compounds

Substituent Patterns and Structural Analogues

The table below compares the target compound with structurally related imidazole derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
4,5-Dibromo-1-methyl-2-(trifluoromethyl)-1H-imidazole 1-Me, 2-CF₃, 4-Br, 5-Br C₄HBr₂F₃N₂ 293.87 Intermediate for metal complexes
4,5-Dibromo-1,2-dimethyl-1H-imidazole (CAS 16954-05-5) 1-Me, 2-Me, 4-Br, 5-Br C₅H₆Br₂N₂ 263.93 Synthetic chemistry applications
4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole 2-(CF₃-Ph), 4-Ph, 5-Ph C₂₂H₁₅F₃N₂ 376.37 Fluorescent materials
2-Bromo-4,5-dichloro-1H-imidazole (CAS 16076-27-0) 2-Br, 4-Cl, 5-Cl C₃HBrCl₂N₂ 215.86 Halogen exchange reactions
Ethyl 4-(4-bromophenyl)-1-methyl-2-phenyl-1H-imidazole-5-carboxylate 1-Me, 2-Ph, 4-(4-Br-Ph), 5-CO₂Et C₂₀H₁₈BrN₂O₂ 409.28 Antimicrobial activity

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The -CF₃ group in the target compound enhances electrophilicity at the 2-position, facilitating nucleophilic substitutions or metal coordination .
  • Halogen Effects : Bromine substituents (as in the target compound) provide higher reactivity in Suzuki-Miyaura couplings compared to chlorine analogues (e.g., CAS 16076-27-0) .
  • Steric Hindrance : The 1-methyl group in the target compound reduces steric crowding compared to bulkier substituents like biphenyl (e.g., compound 2 in ).

Physical Properties

  • 2-CF₃S-Imidazole Derivatives : Compound 2a (1-benzyl-4,5-dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-imidazole) has a melting point of 52–54°C , suggesting that trifluoromethyl groups lower melting points due to reduced crystallinity.
  • Brominated Analogues: 4,5-Dibromo-1,2-dimethyl-1H-imidazole (CAS 16954-05-5) likely has a higher melting point than non-halogenated imidazoles due to stronger intermolecular halogen bonds .

Preparation Methods

Bromination of 1-Methyl-2-(trifluoromethyl)-1H-imidazole

The most direct route involves brominating 1-methyl-2-(trifluoromethyl)-1H-imidazole at the 4- and 5-positions. This method employs dibromine (Br₂) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as brominating agents under acidic conditions.

Procedure ():

  • Reaction Setup :
    • Substrate: 1-methyl-2-(trifluoromethyl)-1H-imidazole (1 equiv)
    • Brominating agent: Br₂ (2.2 equiv) or DBDMH (1.1 equiv)
    • Solvent: Dichloromethane or acetic acid
    • Acid catalyst: Concentrated H₂SO₄ (for DBDMH) or HBr (for Br₂)
    • Temperature: 35–90°C
    • Duration: 6–12 hours
  • Workup :
    • Quench with aqueous NaHCO₃
    • Extract with ethyl acetate
    • Purify via recrystallization (heptane/ethyl acetate)

Key Findings :

  • DBDMH achieves higher regioselectivity (4,5-dibromo:monobromo = 9:1) compared to Br₂ (7:1).
  • Yields range from 75–86% depending on stoichiometry and temperature.

Sequential Alkylation and Bromination

Synthesis via 1-Methylimidazole Intermediate

This two-step approach first synthesizes 1-methyl-2-(trifluoromethyl)-1H-imidazole, followed by bromination:

Step 1: Alkylation of Imidazole ():

  • Reagents :
    • Imidazole + methyl iodide (for N-methylation)
    • Trifluoromethylating agent: (CF₃)₂Hg or CF₃Cu
  • Conditions :
    • Solvent: NMP or DMF
    • Base: NaH or K₂CO₃
    • Temperature: 80–120°C

Step 2: Bromination ():

  • Follows the protocol in Section 1.1.

Overall Yield : 62–71% (two steps).

Ring-Closing Strategies

Cyclization of α,β-Dibromo Enamines

A less common method involves constructing the imidazole ring from dibromo-enamine precursors:

Reaction Scheme :
$$
\text{CH₃NH₂ + CF₃CBr=CHBr} \xrightarrow{\text{NH₃, EtOH}} \text{C₅H₃Br₂F₃N₂}
$$

Conditions :

  • Ammonia gas in ethanol
  • Temperature: 50–60°C
  • Yield: 58% .

Microwave-Assisted Synthesis

Accelerated Bromination Using Microwave Irradiation

Modern approaches leverage microwave technology to reduce reaction times:

Procedure ():

  • Substrate: 1-methyl-2-(trifluoromethyl)-1H-imidazole
  • Bromine source: NBS (N-bromosuccinimide)
  • Solvent: DMF/H₂O (3:1)
  • Microwave power: 300 W
  • Time: 20–30 minutes
  • Yield: 82% with 95% purity.

Comparative Data Table

Method Brominating Agent Solvent Temp (°C) Time (h) Yield (%) Purity (%)
Direct Bromination Br₂ CH₂Cl₂ 35 12 75 90
Sequential Alkylation DBDMH H₂SO₄/CH₂Cl₂ 90 6 86 95
Microwave-Assisted NBS DMF/H₂O 100 0.5 82 95
Ring-Closing NH₃ EtOH 60 24 58 85

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4,5-Dibromo-1-methyl-2-(trifluoromethyl)-1H-imidazole, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via multi-component reactions or halogenation of precursor imidazoles. For example, bromination of 1-methyl-2-(trifluoromethyl)-1H-imidazole using bromine or N-bromosuccinimide (NBS) in a controlled environment (e.g., DMF at 0–5°C) can yield the dibrominated product. Optimization involves monitoring reaction time, stoichiometry (e.g., 2.2 equivalents of Br₂), and purification via column chromatography (silica gel, hexane/ethyl acetate) .

Q. How can NMR spectroscopy and mass spectrometry be utilized to confirm the structure and purity of this compound?

  • Answer :

  • 1H/13C NMR : Key signals include the methyl group (δ ~3.5 ppm for CH₃) and trifluoromethyl (δ ~120–125 ppm in 13C). Bromine substituents deshield adjacent protons, shifting aromatic signals to δ ~7.5–8.5 ppm .
  • HRMS : Molecular ion peaks should match the exact mass (293.87 g/mol for C₅H₄Br₂F₃N₂). Isotopic patterns for Br (1:2:1 for Br₂) confirm bromination .

Q. What crystallographic techniques are essential for determining its solid-state structure?

  • Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is standard. ORTEP-3 can visualize thermal ellipsoids and hydrogen bonding. Key metrics include R-factor (<0.05) and data-to-parameter ratios (>10:1) to ensure reliability .

Advanced Research Questions

Q. How do the bromine and trifluoromethyl groups influence intermolecular interactions and crystal packing?

  • Answer : Bromine participates in halogen bonding (C-Br⋯N/F interactions), while the CF₃ group enhances hydrophobic packing. Graph-set analysis (e.g., Etter’s rules) reveals motifs like R₂²(8) hydrogen bonds. These interactions affect melting points and solubility, as seen in analogues with similar substituents .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

  • Methodology :

  • Purity Check : Use DSC (melting point consistency) and HPLC (retention time matching).
  • Isotopic Analysis : Compare HRMS isotopic ratios to rule out incomplete bromination.
  • Crystallographic Validation : SCXRD can distinguish regioisomers or polymorphs .

Q. How can computational modeling predict reactivity in further functionalization (e.g., Suzuki coupling)?

  • Answer : DFT calculations (e.g., Gaussian) assess electronic effects of Br/CF₃ on reaction sites. Fukui indices identify nucleophilic/electrophilic centers. Docking studies (AutoDock Vina) predict steric hindrance from the CF₃ group, guiding catalyst selection (e.g., Pd(PPh₃)₄ for cross-couplings) .

Q. What are the challenges in characterizing hydrogen-bonding networks in polymorphs of this compound?

  • Answer : Polymorphs may exhibit varying C-H⋯F or N-H⋯Br interactions. Variable-temperature XRD and IR spectroscopy differentiate dynamic vs. static H-bonding. SHELXD can solve twinned structures, while Hirshfeld surfaces quantify interaction contributions .

Methodological Notes

  • Safety : Handle bromine and intermediates in fume hoods due to toxicity (refer to SDS in ).
  • Data Reproducibility : Report detailed reaction conditions (solvent, catalyst, temperature) and characterization parameters (NMR offsets, XRD CIF files) for cross-validation .

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